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2-bromo-1H-imidazole-5-carboxylic acid hydrochloride

Catalog No.
S13991506
CAS No.
M.F
C4H4BrClN2O2
M. Wt
227.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1H-imidazole-5-carboxylic acid hydrochlori...

Product Name

2-bromo-1H-imidazole-5-carboxylic acid hydrochloride

IUPAC Name

2-bromo-1H-imidazole-5-carboxylic acid;hydrochloride

Molecular Formula

C4H4BrClN2O2

Molecular Weight

227.44 g/mol

InChI

InChI=1S/C4H3BrN2O2.ClH/c5-4-6-1-2(7-4)3(8)9;/h1H,(H,6,7)(H,8,9);1H

InChI Key

INWAYBORYXTSON-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Br)C(=O)O.Cl

2-Bromo-1H-imidazole-5-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by the presence of a bromine atom, a carboxylic acid group, and an imidazole ring. Its molecular formula is C4H3BrN2O2C_4H_3BrN_2O_2 and it has a molecular weight of approximately 191.98 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural features that allow for various chemical interactions and biological activities .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
  • Decarboxylation: The carboxylic acid group may undergo decarboxylation under specific conditions, yielding imidazole derivatives.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, facilitating the synthesis of more complex molecules .

2-Bromo-1H-imidazole-5-carboxylic acid hydrochloride exhibits various biological activities:

  • Enzyme Interaction: It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, influencing pharmacokinetics and drug efficacy.
  • Antimicrobial Properties: Preliminary studies suggest that compounds containing imidazole rings may possess antimicrobial properties, making them candidates for further investigation in drug development .
  • Cell Signaling Modulation: The compound may influence cell signaling pathways, potentially affecting cellular processes such as proliferation and differentiation.

The synthesis of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride typically involves:

  • Bromination: The bromination of 1H-imidazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) as a brominating agent in an organic solvent like dichloromethane or acetonitrile.
  • Hydrochloride Formation: The product can be converted to its hydrochloride salt form by reacting it with hydrochloric acid, enhancing its solubility and stability for various applications .

This compound has several applications across different fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition.
  • Biochemical Research: Utilized in studies involving enzyme kinetics and ligand-receptor interactions.
  • Material Science: Employed in the development of specialty chemicals and polymers due to its unique chemical properties .

Interaction studies have shown that 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride can affect various biological targets:

  • Cytochrome P450 Enzymes: It has been identified as a potential modulator of these enzymes, impacting drug metabolism pathways.
  • Protein-Ligand Interactions: The compound can act as a ligand in biochemical assays, providing insights into protein function and interaction dynamics .

Several compounds share structural similarities with 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-1H-imidazole-5-carboxylic acidLacks bromine atomLess reactive due to absence of halogen
2-Bromo-4-methyl-1H-imidazoleLacks carboxylic acid groupAffects solubility and reactivity
2-Bromo-1H-imidazoleLacks carboxylic acid groupLess functional diversity compared to the target compound
5-Bromo-1H-imidazole-2-carboxylic acidDifferent position of functional groupsAlters reactivity patterns significantly

Uniqueness

The uniqueness of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride lies in its combination of a bromine atom and a carboxylic acid group within the imidazole framework. This combination enhances its reactivity and potential applications in both medicinal chemistry and material science, distinguishing it from other similar compounds that may lack one or more of these functional groups .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

225.91447 g/mol

Monoisotopic Mass

225.91447 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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